Subtype-Selective Membrane Primary Amine Oxidase (Benzylamine Oxidase) Inhibition Relative to Other Amine Oxidases
4-Amino-N-(2-phenylethyl)benzamide displays a clear selectivity window for membrane primary amine oxidase (benzylamine oxidase) over diamine oxidase and monoamine oxidase B. It inhibits benzylamine oxidase with an IC50 of 130 nM, whereas its potency against diamine oxidase is >7,600-fold weaker (IC50 = 1,000,000 nM) and its effect on monoamine oxidase B is negligible (IC50 > 1,000,000 nM) [1]. This selectivity pattern is distinct from the 2,6-dimethylphenyl analog ameltolide, which exhibits broader activity across multiple CNS targets, and from the 2-ethylphenyl analog 4-AEPB, whose selectivity profile against these specific amine oxidase subtypes has not been reported [2].
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 130 nM (benzylamine oxidase); IC50 = 1,000,000 nM (diamine oxidase); IC50 > 1,000,000 nM (MAO-B) |
| Comparator Or Baseline | Ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide): activity across multiple CNS targets but specific benzylamine oxidase IC50 not reported; 4-AEPB: benzylamine oxidase selectivity not characterized |
| Quantified Difference | ≥7,692-fold selectivity for benzylamine oxidase over diamine oxidase and MAO-B |
| Conditions | Benzylamine oxidase assay: inhibition of benzylamine binding to porcine serum enzyme. Diamine oxidase assay: inhibition of putrescine binding to porcine kidney enzyme. MAO-B assay: rat liver enzyme using β-phenylethylamine as substrate. |
Why This Matters
Researchers investigating the therapeutic potential of selective benzylamine oxidase inhibition for inflammatory or vascular indications should prioritize this compound over non-selective or untested analogs.
- [1] BindingDB BDBM50370602 (CHEMBL538353). IC50 data for 4-amino-N-(2-phenylethyl)benzamide against benzylamine oxidase (130 nM), diamine oxidase (1,000,000 nM), and MAO-B (>1,000,000 nM). View Source
- [2] Diouf O, Bourhim M, Lambert DM, et al. Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. Biomed Pharmacother. 1997;51(3):131-136. (Provides comparator context for 4-AEPB and ameltolide, though direct amine oxidase selectivity data not reported). View Source
